molecular formula C9H8ClFO B2604253 3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde CAS No. 1057671-10-9

3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde

Cat. No. B2604253
CAS RN: 1057671-10-9
M. Wt: 186.61
InChI Key: FQMVLUIOYSDHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde” is likely to be a derivative of "4-Chloro-3-fluorophenylboronic acid" and "3-Fluorophenylboronic acid" . These are organic compounds that contain boronic acid functional groups attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular formula of “4-Chloro-3-fluorophenylboronic acid” is C6H5BClFO2 . It has a molecular weight of 174.37 . The structure includes a phenyl ring with chlorine and fluorine substituents, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, such as “4-Chloro-3-fluorophenylboronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .


Physical And Chemical Properties Analysis

“4-Chloro-3-fluorophenylboronic acid” is a crystalline powder with a melting point of 144°C . It has a molecular weight of 174.362 and a formula weight of 174.36 .

Scientific Research Applications

Chiral Intermediate Synthesis

One significant application of compounds related to 3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde in scientific research is their use as chiral intermediates in the synthesis of antidepressant drugs. A study by Choi et al. (2010) described the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase with high enantioselectivity. This process involves microbial reductases expressed in Escherichia coli, among which the yeast reductase YOL151W showed the highest activity level, exclusively generating the (S)-alcohol product. This method highlights the importance of such compounds in the efficient production of chiral intermediates, which are crucial for the pharmaceutical industry, especially in the development of drugs with specific enantiomeric forms known to have distinct biological activities (Choi et al., 2010).

Photodehalogenation Studies

Another area of research involves the photodehalogenation of fluoro or chlorobenzene derivatives, which leads to the generation of triplet and singlet phenyl cations and potentially benzyne. The study by Protti et al. (2012) explored how substituents directly affect the formation of different products through this process. The research found that SiMe3 and SnMe3 groups, when used as probes, do not significantly impact the photophysics or primary dehalogenation of the compounds, except in specific cases. This study provides insights into the mechanistic pathways of photodehalogenation and the potential for creating less phototoxic fluorinated drugs through the stabilization offered by these groups (Protti et al., 2012).

properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMVLUIOYSDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde

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